
2-Hydroxy-2-(5-nitro-2-furyl)acetic Acid
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Overview
Description
2-hydroxy-2-(5-nitrofuran-2-yl)acetic acid is an organic compound that belongs to the class of nitrofuran derivatives. These compounds are characterized by the presence of a furan ring substituted with a nitro group. The compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(5-nitrofuran-2-yl)acetic acid typically involves the nitration of furan derivatives followed by subsequent functional group transformations. One common method involves the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the hydroxy and acetic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-(5-nitrofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-hydroxy-2-(5-aminofuran-2-yl)acetic acid .
Scientific Research Applications
2-hydroxy-2-(5-nitrofuran-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial resistance mechanisms.
Medicine: Its potential anticancer activity is being explored for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(5-nitrofuran-2-yl)acetic acid involves its interaction with biological macromolecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to other nitrofuran derivatives, which are known to target bacterial enzymes and disrupt essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used for treating bacterial and protozoal infections.
Nitrofurazone: Applied topically for wound infections.
Uniqueness
2-hydroxy-2-(5-nitrofuran-2-yl)acetic acid is unique due to its specific structural features, such as the presence of both hydroxy and acetic acid groups, which may confer distinct biological activities compared to other nitrofuran derivatives .
Properties
Molecular Formula |
C6H5NO6 |
---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
2-hydroxy-2-(5-nitrofuran-2-yl)acetic acid |
InChI |
InChI=1S/C6H5NO6/c8-5(6(9)10)3-1-2-4(13-3)7(11)12/h1-2,5,8H,(H,9,10) |
InChI Key |
YWTRIPJNRYLWBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(C(=O)O)O |
Origin of Product |
United States |
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